4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone
Description
Chemical Structure and Properties The compound 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxybutyrophenone (CAS: 898786-75-9) features a butyrophenone backbone substituted with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and a 3',5'-dimethyl-4'-methoxy aromatic group ().
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-13-9-15(10-14(2)18(13)21-5)16(20)7-6-8-17-22-11-19(3,4)12-23-17/h9-10,17H,6-8,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUOJSBLTNDJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645954 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-75-9 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxybutyrophenone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxane ring through an acid-catalyzed cyclization reaction. The butyrophenone moiety is then introduced via a Friedel-Crafts acylation reaction, using appropriate acylating agents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxybutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxybutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and butyrophenone moiety may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3-dioxane-substituted butyrophenones, which exhibit structural and functional diversity based on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Variations in Aromatic Rings
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) increase steric bulk and may modulate receptor binding in bioactive analogs.
- Halogenation (Cl, I) enhances lipophilicity and metabolic stability, as seen in CNS-targeting pharmaceuticals .
Physicochemical Properties
Trends :
- Halogenated analogs (e.g., Cl, I) exhibit lower molecular weights but higher density and lipophilicity.
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxybutyrophenone, also known by its CAS number 898786-39-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C17H24O4
- Molecular Weight: 292.37 g/mol
- CAS Number: 898786-39-5
- IUPAC Name: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-methoxybutyrophenone
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
-
Antitumor Activity:
- Compounds with similar dioxane structures have shown promising antitumor effects by modulating mRNA splicing and affecting cell cycle progression. For example, studies have reported that certain analogs inhibit mRNA splicing in cell-free systems and induce cell cycle arrest in cancer cell lines at G1 and G2/M phases .
- Cytotoxicity:
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 | MCF-7 (breast cancer) | mRNA splicing inhibition |
| Compound B | 50 | HeLa (cervical cancer) | Cell cycle arrest at G2/M |
| This compound | TBD | TBD | TBD |
Case Studies
-
Study on Antitumor Efficacy:
In a study evaluating the antitumor efficacy of synthetic compounds similar to this compound, researchers found that these compounds effectively inhibited tumor growth in mouse models. The mechanism involved the modulation of spliceosome activity leading to altered expression of oncogenes . -
In Vivo Studies:
Additional animal studies highlighted the compound's potential as a therapeutic agent against aggressive cancers by demonstrating significant tumor reduction in treated groups compared to controls. The observed effects were attributed to the compound's ability to disrupt normal mRNA processing .
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to identify intermediates.
- Adjust solvent polarity (e.g., from DMF to THF) to improve yields of sterically hindered steps.
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups .
Basic: What analytical techniques are most effective for characterizing this compound, and how should they be applied?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H/¹³C) : Assign peaks for methyl (δ 1.2–1.5 ppm), methoxy (δ 3.3–3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm). Use DEPT-135 to distinguish CH₃ groups in the dioxane ring .
- HPLC-MS : Employ a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% formic acid) to assess purity and confirm molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR : Identify carbonyl stretching (∼1700 cm⁻¹) and ether C-O bonds (∼1250 cm⁻¹) to verify the butyrophenone and dioxane structures .
Validation : Compare retention times and spectral data with structurally similar compounds (e.g., acetosyringone derivatives ).
Basic: How should stability studies be designed to evaluate this compound under varying storage conditions?
Answer:
Adopt a split-plot design with controlled variables:
Factors : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure.
Time points : Analyze samples at 0, 1, 3, 6, and 12 months.
Metrics : Monitor degradation via HPLC purity (%) and quantify major impurities (e.g., hydrolyzed dioxane byproducts) .
Q. Protocol :
- Store samples in amber glass vials with desiccants.
- Use accelerated stability testing (40°C/75% RH) per ICH guidelines to predict long-term stability .
Advanced: How can structure-activity relationship (SAR) studies be conducted to explore the pharmacological potential of this compound?
Answer:
Methodology :
Derivatization : Synthesize analogs with modifications to the dioxane ring (e.g., substituent size) or methoxy/methyl groups on the aromatic ring .
In vitro assays :
- Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement assays.
- Evaluate cytotoxicity via MTT assays in cell lines (e.g., HepG2 for hepatic toxicity) .
Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Data interpretation : Use heatmaps to visualize substituent effects on potency and selectivity .
Advanced: What experimental approaches are suitable for studying the environmental fate of this compound?
Answer:
Follow the INCHEMBIOL framework :
Abiotic studies :
- Hydrolysis : Incubate at pH 4, 7, and 9; analyze degradation products via LC-QTOF-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life using HPLC .
Biotic studies :
- Use soil microcosms to assess microbial degradation; quantify metabolites (e.g., demethylated derivatives) .
Modeling : Apply QSAR models to predict bioaccumulation and persistence (e.g., EPI Suite™) .
Advanced: How can computational methods be employed to predict the compound’s interaction with biological targets?
Answer:
Molecular docking :
Target selection : Prioritize receptors with known affinity for butyrophenones (e.g., dopamine D2).
Software : Use AutoDock Vina with force fields (e.g., AMBER) for energy minimization.
Validation : Compare docking scores with experimental IC₅₀ values from literature analogs .
Q. MD simulations :
- Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Root-cause analysis :
Purity verification : Re-analyze samples from conflicting studies via HPLC and elemental analysis .
Assay conditions : Compare protocols (e.g., cell line variability, serum concentration in media) .
Statistical reconciliation : Apply meta-analysis to aggregate data, using random-effects models to account for heterogeneity .
Resolution : Replicate experiments under standardized conditions (e.g., OECD guidelines for cytotoxicity ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
